

"Feshbach resonances in ultracold Rubidium-85 gas"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rubidium-85

Cat. No.: B076637

[Get Quote](#)

An In-depth Technical Guide to Feshbach Resonances in Ultracold **Rubidium-85** Gas

Introduction

Feshbach resonances are a powerful tool in the field of ultracold atomic physics, enabling precise control over the interaction strength between atoms. This control is achieved by tuning an external magnetic field to couple the scattering state of two colliding atoms to a molecular bound state in a different spin configuration.^{[1][2]} In ultracold **Rubidium-85** (^{85}Rb) gas, these resonances have been extensively studied and utilized for a variety of applications, including the creation of Bose-Einstein condensates (BECs) with tunable interactions, the formation of ultracold molecules, and the investigation of few-body and many-body quantum phenomena.^[3] ^{[4][5]} This guide provides a comprehensive overview of the core principles, experimental methodologies, and key data associated with Feshbach resonances in ultracold ^{85}Rb .

The Physics of Feshbach Resonances in ^{85}Rb

A Feshbach resonance occurs when the energy of a closed-channel molecular bound state is tuned to be degenerate with the energy of the open-channel scattering state of two atoms.^{[2][6]} In the context of ultracold ^{85}Rb , the different channels correspond to different hyperfine spin states of the colliding atoms. The magnetic field dependence of the atomic Zeeman effect allows for the precise tuning of these energy levels. Near a resonance, the s-wave scattering length, a , which characterizes the low-energy elastic collisions, exhibits a dispersive dependence on the magnetic field B :

$$a(B) = abg \left(1 - \Delta / (B - B_0)\right)$$

where abg is the background scattering length, B_0 is the resonant magnetic field, and Δ is the width of the resonance.[\[2\]](#)[\[5\]](#) This tunability of the scattering length allows experimentalists to switch the interactions from repulsive ($a > 0$) to attractive ($a < 0$) and to access strongly interacting regimes.

Quantitative Data: Feshbach Resonances in ^{85}Rb

Numerous Feshbach resonances have been experimentally identified in ultracold ^{85}Rb gas in various hyperfine states. The following tables summarize the key parameters for some of the most commonly utilized resonances.

Table 1: Experimentally Confirmed Feshbach Resonances in the ^{85}Rb ($f, mf = (2, -2) + (2, -2)$) Channel

Resonance Position (B_0) [G]	Resonance Width (Δ) [G]	Background Scattering Length (abg) [a_0]
155.04	11.6	-443
175.7	0.1	-443
196.8	0.1	-443
231.2	0.2	-443
259.3	0.1	-443
311.7	0.1	-443
410.2	0.2	-443

Data sourced from multiple experimental studies. The resonance near 155 G is particularly broad and widely used.[\[4\]](#)[\[7\]](#)

Table 2: Experimentally Confirmed Feshbach Resonances in the ^{85}Rb ($f, mf = (2, +2) + (2, +2)$) Channel[\[3\]](#)[\[8\]](#)

Resonance Position (B_0) [G]	Resonance Width (Δ) [G]
214.7	0.1
237.5	0.1
265.1	0.2
285.8	0.1
324.7	0.1
397.0	0.2
413.4	1.3

Experimental Protocols

The study of Feshbach resonances in ^{85}Rb requires the preparation of an ultracold gas of atoms. The typical experimental sequence involves several cooling and trapping stages.

Laser Cooling and Trapping in a Magneto-Optical Trap (MOT)

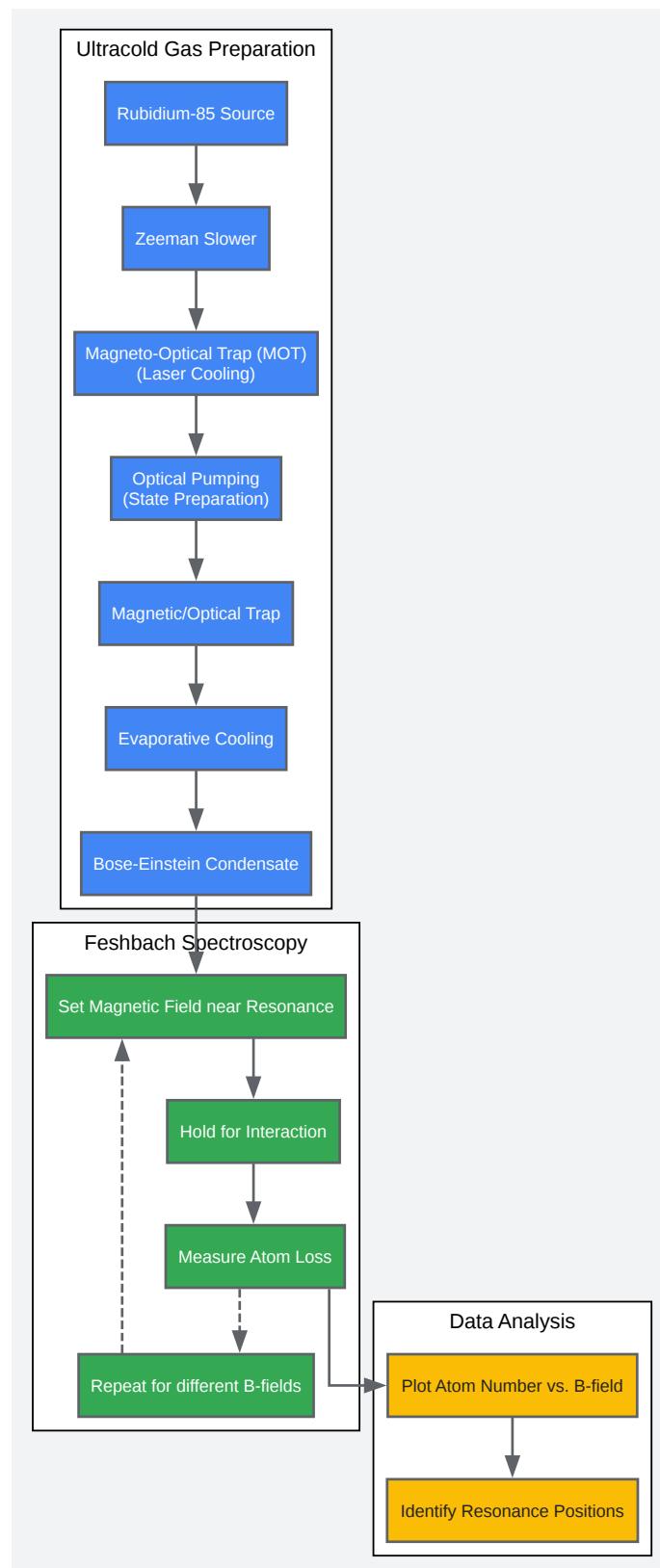
- Apparatus: A vacuum chamber with multiple laser beams and a pair of anti-Helmholtz coils.
- Procedure:
 - A sample of ^{85}Rb atoms is generated from a heated alkali metal dispenser.
 - The atoms are first slowed using a Zeeman slower.
 - The slowed atoms are then captured and cooled in a Magneto-Optical Trap (MOT). The MOT uses a combination of three orthogonal pairs of counter-propagating laser beams, red-detuned from an atomic transition, and a quadrupole magnetic field. This provides both cooling and a restoring force, trapping the atoms at the center of the magnetic field.
 - Typical parameters for an ^{85}Rb MOT are a temperature of a few hundred microkelvin and a density of 10^{10} to 10^{11} atoms/cm 3 .

Sub-Doppler Cooling and Optical Pumping

- Procedure:
 - To reach temperatures below the Doppler limit, a sub-Doppler cooling stage, such as polarization gradient cooling, is employed. This can cool the atomic cloud to a few tens of microkelvin.
 - Following cooling, optical pumping techniques are used to prepare the atoms in a specific desired hyperfine state, for example, the $|f = 2, m_f = -2\rangle$ state, which is a low-field seeking state suitable for magnetic trapping.[6]

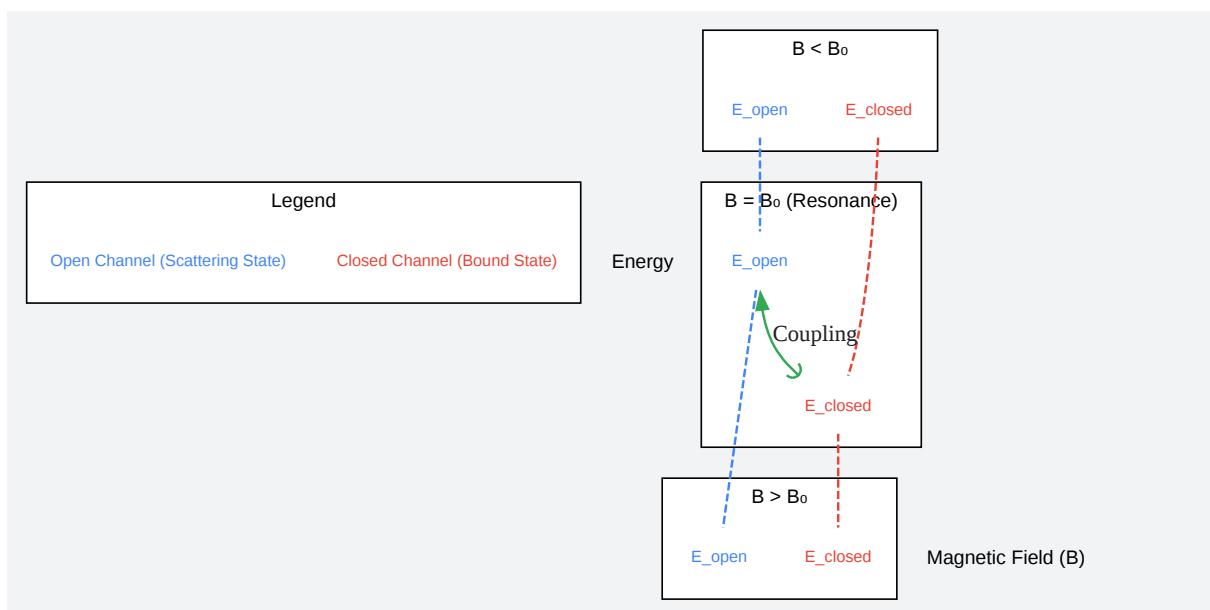
Magnetic or Optical Trapping and Evaporative Cooling

- Apparatus: A magnetic trap (e.g., a Ioffe-Pritchard trap) or a far-off-resonance optical dipole trap (ODT).[4][9]
- Procedure:
 - The pre-cooled atoms are transferred from the MOT into a conservative trap.
 - Evaporative Cooling: The depth of the trap is gradually lowered, allowing the most energetic atoms to escape. The remaining atoms rethermalize to a lower temperature through elastic collisions. This process is repeated to reach quantum degeneracy.
 - Sympathetic Cooling: In some experiments, ^{85}Rb is sympathetically cooled with a more easily cooled isotope, such as ^{87}Rb .[4] The two isotopes are trapped together, and evaporative cooling of ^{87}Rb also cools the ^{85}Rb through inter-species collisions.


Feshbach Resonance Spectroscopy

- Apparatus: The ultracold atomic sample in a stable trap, and a highly stable and controllable magnetic field generated by Helmholtz coils.
- Procedure (Trap Loss Spectroscopy):
 - The ultracold ^{85}Rb cloud is prepared in the desired internal state at a specific background magnetic field.

- The magnetic field is then ramped to a value near a predicted Feshbach resonance and held for a specific duration.
- Near a Feshbach resonance, inelastic three-body recombination rates are significantly enhanced, leading to the loss of atoms from the trap.[10][11]
- After the hold time, the magnetic field is switched off, and the remaining number of atoms is measured using absorption imaging after a period of free expansion.
- By repeating this process for different magnetic field values, a loss spectrum is obtained, where dips in the atom number correspond to the locations of Feshbach resonances.[1]


Visualizations

Experimental Workflow for Feshbach Resonance Spectroscopy

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing ultracold ^{85}Rb and identifying Feshbach resonances.

Conceptual Diagram of a Feshbach Resonance

[Click to download full resolution via product page](#)

Caption: Energy levels of open and closed channels as a function of the magnetic field.

Conclusion and Future Directions

Feshbach resonances in ultracold ^{85}Rb gas provide an invaluable platform for fundamental research in quantum physics. The ability to precisely tune interatomic interactions has been instrumental in the study of BEC collapse dynamics ("Bosenova"), the formation of quantum solitons, and the exploration of Efimov physics.^[10] Furthermore, the association of atoms into weakly bound molecules via Feshbach resonances is a crucial first step towards creating

ultracold molecules in their rovibrational ground state, which are promising candidates for quantum computing and precision measurements. Future research will likely focus on exploring more complex many-body phenomena in ^{85}Rb systems with tunable interactions and leveraging these systems for quantum simulation of condensed matter models. The precise control offered by Feshbach resonances will continue to be a cornerstone of these investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. wm.edu [wm.edu]
- 3. [1212.5446] Feshbach resonances in ultracold ^{85}Rb [arxiv.org]
- 4. [1003.4819] Rb-85 tunable-interaction Bose-Einstein condensate machine [arxiv.org]
- 5. wm.edu [wm.edu]
- 6. DSpace [scholarworks.wm.edu]
- 7. Ultracold molecule production via a resonant oscillating magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web2.ph.utexas.edu [web2.ph.utexas.edu]
- 10. [1108.2561] Bosenova and three-body loss in a Rb-85 Bose-Einstein condensate [arxiv.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Feshbach resonances in ultracold Rubidium-85 gas"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076637#feshbach-resonances-in-ultracold-rubidium-85-gas>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com